molecular formula C21H32O5 B020801 2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one CAS No. 103886-93-7

2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one

Cat. No. B020801
M. Wt: 364.5 g/mol
InChI Key: AGIQMOPLGHERJR-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one is a chemical compound that belongs to the family of flavonoids. It is commonly known as genistein, which is a natural isoflavone found in soybeans, chickpeas, and other legumes. Genistein has been extensively studied for its potential health benefits and therapeutic properties.

Scientific Research Applications

Synthesis and Preparation Techniques

  • A novel method for the preparation of phorone (2,6-dimethylhepta-2,5-dien-4-one) from isobutene and carbon tetrachloride was described, involving redox addition and treatment with ethanolic potassium hydroxide and methanolic boron trifluoride (Nakada, Yura, & Murayama, 1976).
  • The synthesis of racemic sex pheromone of Pseudococcus comstocki was achieved by condensing isobutenyllithium with 3,4-epoxy-2-methylbut-1-ene and acetylating the formed 2,6-dimethylhepta-1,5-dien-3-ol (Ishchenko et al., 2004).

Reaction and Transformation Studies

  • UV photolysis of 2,6-dimethylcyclohexa-2,5-dien-1-on-4-ylidene resulted in the formation of a labile species, characterized as α,3-didehydro-5-methyl-6-hydroxybenzene, showing the potential for creating complex molecular structures (Sander et al., 1998).
  • In acidic media, 6-hydroxy-2,6-dimethylhept-2-en-4-one (semiphorone) undergoes various transformations such as hydration, cyclization, and dehydration, indicating its reactivity under different conditions (Cabani & Ceccanti, 1966).

Application in Complex Molecule Synthesis

  • Dienyl diketones were synthesized and used in Nazarov cyclizations to produce 5-hydroxycyclopentenones, demonstrating the utility of this compound in complex molecule synthesis (Brooks, Huang, & Frontier, 2014).
  • A regio- and stereo-selective synthesis of 2-hydroxy-3-methylochromycinone from specific precursors showcased the compound's potential in organic synthesis and drug development (Rozek et al., 2001).

properties

CAS RN

103886-93-7

Product Name

2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C21H32O5/c1-13(2)6-5-7-14(3)10-15-12-21(4,25)19(26-15)11-16-17(22)8-9-18(23)20(16)24/h6,10,15,18-19,23-25H,5,7-9,11-12H2,1-4H3/b14-10+

InChI Key

AGIQMOPLGHERJR-GXDHUFHOSA-N

Isomeric SMILES

CC(=CCC/C(=C/C1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)/C)C

SMILES

CC(=CCCC(=CC1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)C)C

Canonical SMILES

CC(=CCCC(=CC1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
Reactant of Route 2
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
Reactant of Route 3
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
Reactant of Route 4
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
Reactant of Route 5
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
Reactant of Route 6
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one

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